2-(4-Methoxybenzoyl)-3-methylpyridine
Overview
Description
“2-(4-Methoxybenzoyl)-3-methylpyridine” is a compound that contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, a methoxy group (-OCH3), and a benzoyl group (C6H5CO-). The methoxy group is an ether that consists of a methyl group linked to an oxygen atom. The benzoyl group is a type of acyl group derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxybenzoyl)-3-methylpyridine” would likely consist of a pyridine ring substituted with a methyl group at the 3-position and a 4-methoxybenzoyl group at the 2-position .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on the specific conditions and reagents used. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions, while the carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxybenzoyl)-3-methylpyridine” would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound basic, while the presence of the benzoyl group would likely make the compound somewhat polar .
Scientific Research Applications
Crystallography and Molecular Structure
Research on stilbazole derivatives, which are related to 2-(4-Methoxybenzoyl)-3-methylpyridine, has contributed to our understanding of crystal structures and molecular interactions. For instance, the study of bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and its analogs sheds light on the arrangements and bonding within these compounds, providing insights into their potential applications in materials science and molecular engineering (Antony et al., 2018).
Supramolecular Chemistry
Studies on 2-amino-4-methylpyridinium and its derivatives, similar in structure to the query compound, reveal the significance of supramolecular associations and hydrogen bonding in forming complex structures. These compounds serve as models for designing molecular assemblies with specific functions, highlighting the role of non-covalent interactions in the development of new materials and sensors (Khalib et al., 2014).
Organic Synthesis and Catalysis
The synthesis and characterization of related compounds, such as Schiff bases and pyridine derivatives, underscore the utility of 2-(4-Methoxybenzoyl)-3-methylpyridine analogs in organic synthesis. These studies provide frameworks for the development of novel catalysts and synthetic routes, enhancing the efficiency of chemical reactions and the creation of new molecules for various applications (Linsha, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-9-15-13(10)14(16)11-5-7-12(17-2)8-6-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWHCWTVJNBAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237529 | |
Record name | (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187170-82-6 | |
Record name | (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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